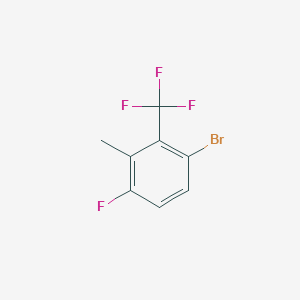

1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H4BrF3 . It is also known as 4-Bromo-α,α,α-trifluorotoluene .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for the synthesis of organic compounds involves reacting a mixture of 1-bromo-3-nitro-5-trifluoromethyl-benzene and 4-methyl-1H-imidazole in the presence of a transition metal catalyst .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, 4-Bromobenzotrifluoride was used to study the catalytic activity of palladacycle using Suzuki-Miyaura reaction .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a boiling point of 154-155 °C and a density of 1.607 g/mL at 25 °C . The refractive index is 1.472 .

科学的研究の応用

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis. By undergoing reactions with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, it forms synthetically useful intermediates such as phenylmagnesium, -lithium, and -copper. These intermediates have been utilized in various synthetic applications, highlighting the compound's role in facilitating complex organometallic syntheses (Porwisiak & Schlosser, 1996).

Radiopharmaceutical Synthesis

In the field of radiopharmaceuticals, 1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene derivatives have been explored as precursors. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue. This process, along with the preparation of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions, demonstrates potential applications in developing new bifunctional labeling agents for radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).

Coordination Chemistry

The compound has been instrumental in advancing coordination chemistry, particularly in the synthesis of fluorocryptands and their metal ion complexes. The reactions involving 1,3-bis(bromomethyl)-2-fluorobenzene led to the formation of [3.3]-m-cyclophanes, which upon further reactions yielded cryptands that strongly complex with alkali and alkaline earth metal ions. These studies provide valuable insights into the interaction dynamics between fluorocarbons and metal ions, contributing to the development of new materials and catalysts (Plenio, Hermann, & Diodone, 1997).

Polymer Science

In polymer science, the synthesis and characterization of new fluorine-containing polyethers demonstrate another application of fluorinated benzene derivatives. A highly fluorinated monomer was prepared and reacted with diphenols to produce soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and have potential applications in the electronics industry due to their unique properties (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(9)7(4)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVXIBXZQXUVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)

![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)

![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)

![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)